(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, has a methoxy group on one phenyl ring and a nitro group on the other, which can influence its chemical reactivity and biological properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary target of 3’-METHOXY-3-NITROCHALCONE is Glycogen Synthase Kinase 3 beta (GSK3β) . GSK3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, cell cycle progression, and apoptosis .
Mode of Action
3’-METHOXY-3-NITROCHALCONE interacts with GSK3β, inhibiting its activity . The compound binds with GSK3β at a binding affinity ranged between -7.5 kcal/mol and -6.8 kcal/mol . This interaction leads to the inhibition of GSK3β, which in turn affects various physiological processes.
Biochemical Pathways
The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE affects several biochemical pathways. One of the key pathways influenced is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Inhibition of GSK3β prevents the degradation of β-catenin, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. This process activates the transcription of Wnt target genes, which are involved in cell survival and proliferation .
Pharmacokinetics
The swissadme analysis of a similar compound indicated potential druggability and leadlikeness , suggesting that 3’-METHOXY-3-NITROCHALCONE may also possess favorable pharmacokinetic properties.
Result of Action
The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE leads to several cellular effects. It has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner . Additionally, it can prevent cell migration at non-lethal concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (2E)-1-(3-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Reduction: Formation of (2E)-1-(3-Methoxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.
Substitution: Formation of various substituted chalcones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position.
(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with the methoxy group in a different position.
(2E)-1-(3-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the methoxy and nitro groups in (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can influence its reactivity and biological activity, making it distinct from other chalcone derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(10-12)17(19)20/h2-11H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVEOQWALGNQB-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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